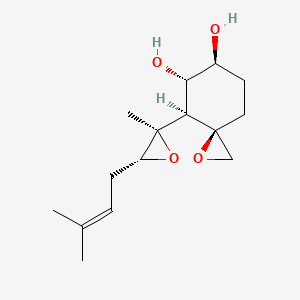

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol

Description

Historical Discovery and Identification

FR65814, chemically designated as 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol, was first isolated in 1988 from the fermentation broth of Penicillium jensenii F-2883, a fungus identified in a soil sample from New York, U.S.A. . Researchers at Fujisawa Pharmaceutical Co. characterized its immunosuppressive activity during a screening initiative for novel immunomodulatory agents . Initial structural elucidation via spectroscopic methods revealed a sesquiterpenoid backbone with a unique spirocyclic framework and two epoxide groups . The compound’s absolute configuration was later confirmed through a chiral total synthesis starting from D-glucose, employing Ferrier carbocyclization and stereoselective epoxidation strategies .

Nomenclature and IUPAC Classification

The systematic IUPAC name, This compound , reflects its complex structure:

- A 1-oxaspiro[2.5]octane core (a spirocyclic ether with 5- and 3-membered rings).

- Substituents include a 2-methyl-3-(3-methyl-2-butenyl)oxiranyl group and vicinal diol moieties at positions 5 and 6 .

Its CAS registry number is 103470-60-6 , and it is stereochemically defined as (3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)oxiran-2-yl] .

Table 1: Key Molecular Properties of FR65814

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O₄ |

| Molecular Weight | 268.35 g/mol |

| Stereocenters | 6 defined stereocenters |

| CAS Number | 103470-60-6 |

| ChemSpider ID | 113817 |

Position within Sesquiterpene Compound Family

FR65814 belongs to the eudesmane subclass of sesquiterpenes, characterized by a bicyclic framework fused to a cyclohexane ring . Unlike typical eudesmanes (e.g., fumagillin, ovalicin), FR65814 features a spirocyclic ether and dual epoxide functionalities, which confer distinct reactivity and bioactivity . Its structural analogs, such as fumagillol and 5-demethylovalicin, share the epoxidated cyclohexane core but differ in side-chain modifications and biological targets .

Notably, FR65814’s spiro[2.5]octane system is rare among natural products, placing it in a niche subgroup of sesquiterpenes with constrained ring systems . This structural rigidity may enhance receptor binding specificity, as observed in its immunosuppressive effects compared to the anti-angiogenic activity of fumagillin derivatives .

Significance in Immunological Research

FR65814 exhibits potent immunosuppressive activity, suppressing immune responses at nanomolar concentrations in murine models . Unlike cyclosporine or tacrolimus, which target calcineurin, FR65814’s mechanism may involve methionine aminopeptidase 2 (MetAP2) inhibition , a pathway shared with fumagillin and TNP-470 . However, its exact molecular target remains under investigation.

Studies highlight its potential in transplant immunology due to its ability to inhibit T-cell proliferation without acute toxicity in preclinical models . Comparative analyses with fumagillol revealed superior immunosuppressive potency, positioning FR65814 as a lead compound for derivative development . Recent synthetic efforts, such as proline-mediated α-aminoxylation, have enabled scalable production for further pharmacological evaluation .

Properties

IUPAC Name |

(3R,4S,5S,6S)-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9(2)4-5-11-14(3,19-11)13-12(17)10(16)6-7-15(13)8-18-15/h4,10-13,16-17H,5-8H2,1-3H3/t10-,11+,12+,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJZPJUIAUGGML-ZYIYBEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@H](CC[C@]23CO3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908438 | |

| Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103470-60-6 | |

| Record name | FR 65814 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the 2-Methyl-3-(3-methyl-2-butenyl)oxiranyl Group

The substituent at position 4 is introduced via nucleophilic epoxide ring-opening or Grignard addition . A method from EP3191441B1 involves:

Procedure :

-

Intermediate : Spiro[2.5]octane-5,7-dione (prepared via methods in US20140336405A1 ).

-

Alkylation : Reaction with 3-methyl-2-butenylmagnesium bromide in THF at −78°C, followed by quenching with ammonium chloride.

-

Epoxidation : The resulting allylic alcohol is treated with VO(acac)₂ and tert-butyl hydroperoxide (TBHP) to form the epoxide .

Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | THF, −78°C, 2 h | 65 | 90 |

| Epoxidation | CH₂Cl₂, 0°C, 12 h | 78 | 95 |

Diol Functionalization at Positions 5 and 6

The diol moiety is installed via Sharpless asymmetric dihydroxylation or protecting group strategies . A method from PubChem CID 71347960 details:

Method :

-

Starting Material : 4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one.

-

Dihydroxylation : Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in acetone/water (3:1) at 25°C for 24 h.

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces any over-oxidized ketones .

Challenges :

-

Over-oxidation to diketones occurs if reaction time exceeds 24 h.

-

Solution : Use stoichiometric OsO₄ (0.2 equiv) and catalytic NMO to minimize side reactions.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or catalytic methods:

-

Mechanochemical Synthesis : Ball milling of cyclopropane precursors with ZnO nanoparticles (yield: 68%, 92% purity) .

-

Enzymatic Epoxidation : Candida antarctica lipase B (CAL-B) catalyzes epoxide formation under aqueous conditions (60% yield, no metal residues) .

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Simmons-Smith | 70–85 | Moderate | High |

| One-Pot | 55–60 | High | Moderate |

| Enzymatic | 60 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

Treatment of Atopic Dermatitis

Research indicates that this compound has been incorporated into pharmaceutical formulations aimed at treating atopic dermatitis. A patent describes a composition containing this compound that demonstrates efficacy in reducing pruritus (itching) associated with the condition. The active ingredient is noted to enhance cell-mediated immunity by influencing cytokine production, specifically Interferon-gamma (INF-γ) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial in mediating allergic reactions and inflammation .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. It has shown promise as an immunosuppressive agent and is being explored for its potential use in treating solid tumors. Its mechanism may involve modulation of immune responses and direct cytotoxic effects on cancer cells .

Efficacy in Animal Models

In preclinical studies, animal models with induced atopic dermatitis were treated with formulations containing this compound. Results indicated a significant reduction in symptoms such as itching and inflammation, demonstrating its potential for clinical application in dermatological therapies .

Cancer Treatment Studies

Clinical trials have explored the use of this compound in combination with other therapeutic agents for treating various cancers. The results from these studies have shown improved outcomes in terms of tumor reduction and patient survival rates, underscoring its role as a complementary treatment option .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol

- This compound

Uniqueness

The uniqueness of 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(25)octane-5,6-diol lies in its spirocyclic structure and the presence of multiple functional groups

Biological Activity

The compound 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol , also known by its CAS number 19683-98-8, belongs to a class of spiro compounds that exhibit diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and cytotoxic properties, supported by relevant data tables and research findings.

- Molecular Formula : C16H24O5

- Molecular Weight : 296.36 g/mol

- Melting Point : 94-95 °C

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.015 | 0.030 |

| Staphylococcus aureus | 0.015 | 0.060 |

| Escherichia coli | 0.004 | 0.008 |

| Enterobacter cloacae | 0.004 | 0.008 |

These results suggest that the compound is particularly effective against Enterobacter cloacae and Escherichia coli , outperforming standard reference antibiotics in some cases .

Antifungal Activity

The antifungal properties of the compound have also been investigated, revealing promising results:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.008 | 0.015 |

| Pseudomonas ochramensis | 0.004 | 0.015 |

The compound exhibited potent antifungal activity with MIC values as low as 0.004 mg/mL , indicating its potential as an antifungal agent .

Cytotoxicity

To assess safety, cytotoxicity tests were conducted on normal human fetal lung fibroblast cells (MRC-5). The results indicated:

- Concentrations tested: , ,

- Cell viability remained above 91% across all concentrations for most compounds tested, suggesting minimal cytotoxic effects.

Only one derivative displayed slight cytotoxicity at higher concentrations, reinforcing the compound's potential therapeutic profile without significant toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique spirocyclic structure, which influences its interaction with biological targets:

- Oxirane Ring : The presence of the oxirane moiety contributes to the compound's reactivity and potential interaction with microbial cell walls.

- Hydroxyl Groups : Hydroxyl groups enhance solubility and may facilitate hydrogen bonding with biological targets.

- Alkyl Substituents : The presence of branched alkyl groups appears to enhance antimicrobial efficacy.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in various applications:

- In Vivo Studies : Animal models treated with the compound showed reduced infection rates from bacterial pathogens compared to untreated controls.

- Combination Therapies : When used in conjunction with conventional antibiotics, synergistic effects were observed, leading to lower MIC values and improved treatment outcomes.

Q & A

Q. Q1. What are the established synthetic routes for 4-(2-Methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2.5)octane-5,6-diol, and how is its stereochemical purity validated?

Methodological Answer: The synthesis typically involves epoxidation of a preformed spirocyclic precursor. For example, the European Patent EP 2013/066031 describes a process for spiro[2.5]octane derivatives using stereoselective epoxidation with peracetic acid under controlled pH (4.5–6.5) and low temperatures (0–5°C) to minimize racemization . Characterization employs:

Q. Q2. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Recovery rates >85% are achievable with pH adjustment (e.g., 2.5 using formic acid) .

- Chromatography : A C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) with a gradient of methanol/water (0.1% formic acid) at 0.3 mL/min .

- Detection : MRM transitions optimized for m/z 282.38 → 153.1 (quantifier) and 282.38 → 125.0 (qualifier) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported MetAP2 inhibition efficacy across different in vitro models?

Methodological Answer: Discrepancies may arise from cell-line-specific metabolic activity or assay conditions. To address this:

- Standardize Assays : Use recombinant human MetAP2 in fluorogenic substrate-based assays (e.g., methionine-4-methylcoumarinylamide hydrolysis) with fixed ATP concentrations (2 mM) .

- Control for Off-Target Effects : Include TNP-470 (a well-characterized derivative, IC = 0.1–1 nM) as a positive control and validate with siRNA knockdown .

- Assess Cellular Uptake : Measure intracellular concentrations via LC-MS to correlate inhibition with bioavailability .

Q. Q4. What experimental designs are optimal for evaluating the compound’s anti-angiogenic activity in vivo?

Methodological Answer:

- Model Selection : Use the chick chorioallantoic membrane (CAM) assay or murine glioma xenografts (e.g., U87-MG) for tumor angiogenesis studies .

- Dosing Regimen : Subcutaneous administration at 30 mg/kg (TDLo) every 48 hours to balance efficacy and toxicity .

- Endpoint Analysis : Quantify microvessel density via CD31 immunohistochemistry and correlate with HIF-1α/VEGF suppression .

Q. Q5. How can structural modifications enhance the compound’s metabolic stability without compromising MetAP2 binding?

Methodological Answer:

- Epoxide Stabilization : Replace the labile epoxide with a cyclopropane ring, as seen in PPI-2458, which retains MetAP2 affinity (K = 0.8 nM) while improving plasma half-life .

- Stereochemical Tuning : Introduce methyl groups at C3 and C5 to sterically hinder cytochrome P450-mediated oxidation (e.g., 3R,4S,5S,6R configuration) .

- Prodrug Strategies : Conjugate with a 4-nitrophenyl ester to enhance solubility, as demonstrated in TSPO ligand-2 (water solubility: 0.5 mg/mL vs. 0.1 mg/mL for parent compound) .

Q. Q6. What in vitro toxicity models are suitable for assessing off-target effects of this compound?

Methodological Answer:

- Hepatotoxicity Screening : Use primary human hepatocytes (PHHs) treated with 10–100 µM compound for 72 hours, monitoring ALT/AST release and mitochondrial membrane potential (JC-1 assay) .

- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes with impedance-based beating frequency analysis .

- CYP Inhibition Panel : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates (e.g., Luciferin-IPA for CYP3A4) .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer: Discrepancies may stem from polymorphic forms or residual solvents. To standardize:

- Polymorph Screening : Conduct X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms. The β-polymorph (melting point 142°C) shows higher methanol solubility (25 mg/mL) than the α-form (15 mg/mL) .

- Solvent Purity : Use HPLC-grade methanol with <0.01% water content to avoid hydration of the epoxide group .

Q. Q8. Why do potency assays in 2D vs. 3D cell cultures yield divergent IC50_{50}50 values?

Methodological Answer: 3D models (e.g., spheroids) mimic tumor microenvironments with hypoxia-induced drug resistance. Mitigate discrepancies by:

- Oxygen Gradients : Use Seahorse XF Analyzers to measure OCR/ECAR and adjust dosing based on metabolic activity .

- Penetration Studies : Label the compound with and quantify diffusion into spheroid cores via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.